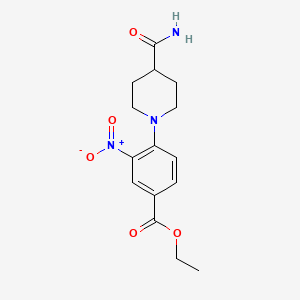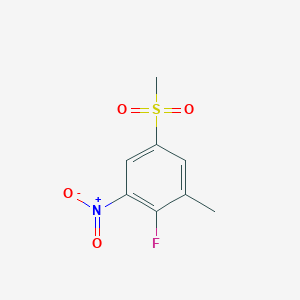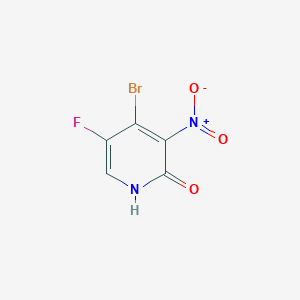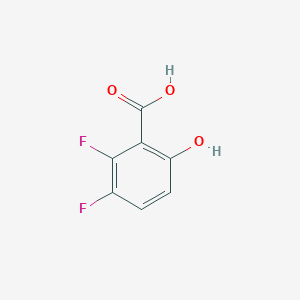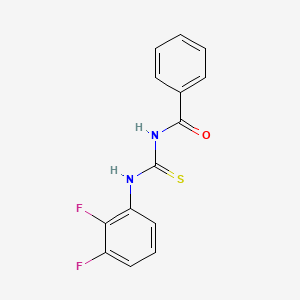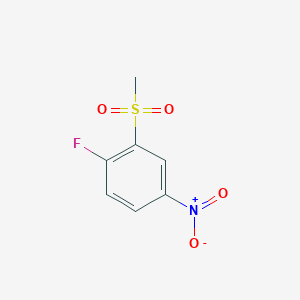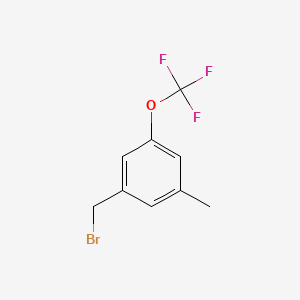
Chlorfluoracetid
Übersicht
Beschreibung
Chlorofluoroacetamide (CFA) is a compound with the molecular formula C2H3ClFNO . It has a molecular weight of 111.50 g/mol . It is also known by other names such as 2-chloro-2-fluoroacetamide .
Synthesis Analysis
CFA has been used as a novel warhead of targeted covalent inhibitor (TCI) . In one study, it was appended to quinazoline and showed high reactivity toward Cys797 of the epidermal growth factor receptor (EGFR) . Another study reported the use of chlorofluoroacetic acid in an Ugi multicomponent reaction for the rapid synthesis of dipeptidic CFA derivatives .
Molecular Structure Analysis
The IUPAC name of CFA is 2-chloro-2-fluoroacetamide . Its InChI is InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) and the InChIKey is BUIKMFCMUJNGDU-UHFFFAOYSA-N . The canonical SMILES representation is C(C(=O)N)(F)Cl .
Chemical Reactions Analysis
CFA has been used in the development of targeted covalent inhibitors (TCIs) due to its ability to form a covalent bond with a cysteine residue . Despite its weak intrinsic reactivity, CFA showed high reactivity toward specific targets when appended to certain molecules .
Physical And Chemical Properties Analysis
CFA has a molecular weight of 111.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 110.9887196 g/mol . The topological polar surface area is 43.1 Ų .
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
CFA wurde als potenter Inhibitor der SARS-CoV-2-Hauptprotease (Mpro) identifiziert, die für die virale Replikation von COVID-19 entscheidend ist. Forscher haben dipeptidische CFA-Derivate entwickelt, die eine starke inhibitorische Aktivität zeigen, was das Potenzial der Verbindung für die Entwicklung neuer antiviraler Mittel unterstreicht .
Krebstherapie
Im Bereich der Onkologie wurden CFA-Derivate als gezielte kovalente Inhibitoren (TCIs) für den mutierten epidermalen Wachstumsfaktorrezeptor (EGFR) eingesetzt. Diese Derivate zeigen eine selektive Hemmung des mutierten EGFR gegenüber dem Wildtyp, was auf ihr Potenzial bei der Behandlung von nicht-kleinzelligem Lungenkrebs hindeutet .
Enzyminhibition
CFA-basierte Verbindungen wurden bei der Entdeckung irreversibler kovalenter Inhibitoren für Cysteinproteasen eingesetzt. Dieser Ansatz hat sich insbesondere in der fragmentbasierten Medikamentenentwicklung als nützlich erwiesen und eine Methode zur Identifizierung von Verbindungen mit spezifischer Bindungsaffinität zu Zielproteinen bereitgestellt .
Kinasenforschung
CFA wurde als neuer Kriegskopf für TCIs eingeführt und zeigt eine hohe Spezifität und Reaktivität gegenüber bestimmten Kinasen-Cysteinresten. Dies hat Auswirkungen auf die Entwicklung neuer Medikamente mit verbesserter pharmakologischer Potenz und Zielspezifität .
Pharmakokinetik
Die pharmakokinetischen Eigenschaften von CFA-Derivaten wurden untersucht, wobei die Ergebnisse darauf hindeuten, dass bestimmte Derivate die Replikation von SARS-CoV-2 in infizierten Zellen blockieren können. Dies deutet auf das Potenzial von CFA bei der Entwicklung von Medikamenten mit starker antiviraler Aktivität und geeigneten pharmakokinetischen Profilen für die klinische Anwendung hin .
Chemische Synthese
CFA wird in der chemischen Synthese verwendet, insbesondere in Ugi-Mehrkomponentenreaktionen, um schnell Verbindungen mit potenziellen therapeutischen Anwendungen zu erzeugen. Dies zeigt die Nützlichkeit der Verbindung bei der Straffung der Synthese komplexer Moleküle .
Proteomik
CFA-angehängte Verbindungen wurden in massenspektrometrischen chemischen Proteomikanalysen eingesetzt, um eine hohe kovalente Modifikationsspezifität für Zielproteine in lebenden Zellen zu erreichen. Diese Anwendung ist wichtig für das Verständnis von Proteinfunktionen und -interaktionen .
Umweltanwendungen
Obwohl keine direkten Hinweise auf Umweltanwendungen von CFA gefunden wurden, könnte die Rolle der Verbindung in Membrantechnologien zur Schadstoffentfernung und organischen Abbaureaktionen abgeleitet werden. Moderne Membranwissenschaft nutzt verschiedene Verbindungen für nachhaltige Umweltanwendungen, und die Eigenschaften von CFA könnten zu diesem Bereich beitragen .
Wirkmechanismus
Target of Action
Chlorofluoroacetamide (CFA) primarily targets the 3C-like protease (3CL pro) . This protease is a crucial component of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a cysteine reactive warhead , forming a covalent bond with its target . Specifically, it forms a covalent bond with Cys145 at the catalytic center of 3CL pro . This interaction results in the inhibition of the 3CL pro, thereby blocking the replication of SARS-CoV-2 in infected cells .
Biochemical Pathways
The primary biochemical pathway affected by CFA involves the processing of polyproteins pp1a and pp1ab in SARS-CoV-2 . By inhibiting 3CL pro, CFA disrupts the digestion of these polyproteins into nonstructural proteins, which are crucial components of the viral replication–translation machinery .
Pharmacokinetics
When CFA derivative 8a (YH-6) was orally administered to mice, its plasma concentration reached 15.2 µM after 1 hour and decreased to 0.40 µM after 6 hours . This suggests that CFA has sufficient pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to be a potential lead compound for the treatment of COVID-19 .
Result of Action
The result of CFA’s action is the strong inhibition of SARS-CoV-2 replication in infected cells . Its potency is comparable to that of nirmatrelvir . The covalent bond it forms with Cys145 at the catalytic center of 3CL pro is crucial for this strong antiviral activity .
Action Environment
The environment-dependent hydrolysis of CFA can potentially reduce off-target protein modification by CFA-based drugs . This suggests that environmental factors can influence the action, efficacy, and stability of CFA .
Vorteile Und Einschränkungen Für Laborexperimente
Chlorofluoroacetamide has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and readily available. However, Chlorofluoroacetamide is toxic and should be handled with care. It should also be used in a well-ventilated area, as it is a volatile compound.
Zukünftige Richtungen
In the future, Chlorofluoroacetamide could be used in the synthesis of new materials and compounds. Additionally, it could be used as a catalyst for organic reactions. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Chlorofluoroacetamide.
Biochemische Analyse
Biochemical Properties
Chlorofluoroacetamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the 3C-like protease (3CL pro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Chlorofluoroacetamide acts as a cysteine-reactive warhead, forming a covalent bond with the cysteine residue at the catalytic center of the enzyme . This interaction inhibits the protease’s activity, thereby blocking the replication of the virus . Additionally, chlorofluoroacetamide derivatives have been shown to possess strong antiviral activity and favorable pharmacokinetic properties .
Cellular Effects
Chlorofluoroacetamide has been observed to exert significant effects on various types of cells and cellular processes. In infected cells, chlorofluoroacetamide effectively inhibits the replication of SARS-CoV-2 by targeting the 3C-like protease . This inhibition disrupts the viral life cycle, preventing the virus from proliferating within the host cells . Furthermore, chlorofluoroacetamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral efficacy .
Molecular Mechanism
The molecular mechanism of chlorofluoroacetamide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Chlorofluoroacetamide forms a covalent bond with the cysteine residue at the catalytic center of the 3C-like protease, thereby inhibiting its activity . This inhibition prevents the protease from cleaving viral polyproteins, which are essential for viral replication . As a result, the replication of SARS-CoV-2 is effectively blocked, highlighting the potential of chlorofluoroacetamide as a lead compound for antiviral therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorofluoroacetamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Chlorofluoroacetamide has demonstrated stability under various conditions, maintaining its inhibitory activity against the 3C-like protease over extended periods . Additionally, long-term studies have shown that chlorofluoroacetamide continues to inhibit viral replication without significant degradation, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of chlorofluoroacetamide have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that chlorofluoroacetamide exhibits dose-dependent antiviral activity, with higher doses resulting in more pronounced inhibition of viral replication .
Metabolic Pathways
Chlorofluoroacetamide is involved in specific metabolic pathways that contribute to its biochemical activity. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolites play a crucial role in inhibiting the 3C-like protease and blocking viral replication . Additionally, chlorofluoroacetamide may influence metabolic flux and metabolite levels, further contributing to its antiviral efficacy .
Transport and Distribution
The transport and distribution of chlorofluoroacetamide within cells and tissues are critical factors that determine its effectiveness. Chlorofluoroacetamide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects on the 3C-like protease . The distribution of chlorofluoroacetamide within tissues also plays a role in its overall antiviral activity, with higher concentrations in target tissues leading to more effective inhibition of viral replication .
Subcellular Localization
The subcellular localization of chlorofluoroacetamide is essential for its activity and function. Chlorofluoroacetamide is directed to specific compartments within the cell, where it interacts with the 3C-like protease . This localization is facilitated by targeting signals and post-translational modifications that direct chlorofluoroacetamide to the appropriate subcellular sites . The precise localization of chlorofluoroacetamide ensures its effective inhibition of the protease and subsequent antiviral activity .
Eigenschaften
IUPAC Name |
2-chloro-2-fluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKMFCMUJNGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294193 | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-09-4 | |
| Record name | 431-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



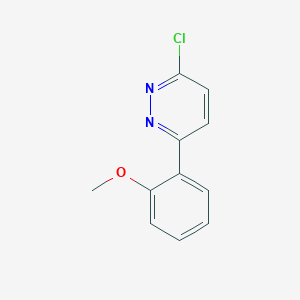
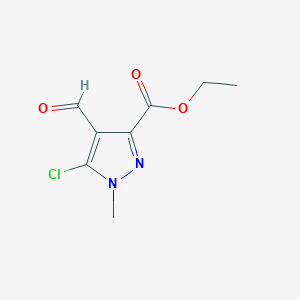
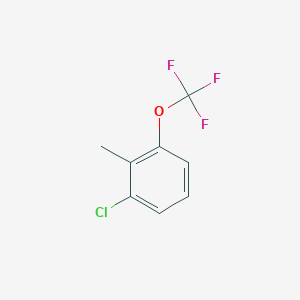
![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)
